Benzene, 1-butyl-4-methyl-

Description

BenchChem offers high-quality Benzene, 1-butyl-4-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzene, 1-butyl-4-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

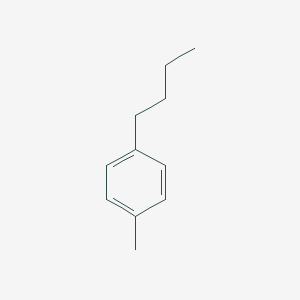

Structure

3D Structure

Properties

IUPAC Name |

1-butyl-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16/c1-3-4-5-11-8-6-10(2)7-9-11/h6-9H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBBKUBSYOVDBBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9074272 | |

| Record name | Benzene, 1-butyl-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1595-05-7 | |

| Record name | 1-Butyl-4-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1595-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-butyl-4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001595057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-butyl-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Benzene, 1 Butyl 4 Methyl and Its Derivatives

Catalytic Alkylation Approaches for Aromatic Functionalization

The introduction of a butyl group onto the toluene (B28343) ring is a classic example of aromatic functionalization. This is predominantly accomplished via Friedel-Crafts alkylation, a cornerstone of organic synthesis for forming carbon-carbon bonds with aromatic rings. mt.com

The Friedel-Crafts alkylation reaction involves an electrophilic aromatic substitution where a hydrogen atom on the aromatic ring is replaced by an alkyl group. mt.com In the synthesis of 1-butyl-4-methyl-benzene, toluene is reacted with a butylating agent, such as a butyl halide, a butene, or a butyl alcohol. The reaction is typically catalyzed by a Lewis acid or a Brønsted acid. scielo.brsemanticscholar.org

The mechanism proceeds through the formation of a butyl carbocation or a polarized complex that acts as the electrophile. For instance, with tert-butanol (B103910) and an acid catalyst, the alcohol is protonated, and subsequent loss of water generates a tert-butyl carbocation. This electrophile then attacks the electron-rich toluene ring. semanticscholar.org The methyl group of toluene is an activating, ortho-para directing group, meaning the incoming butyl group will preferentially add to the positions ortho (2) or para (4) to the methyl group.

Selectivity for the desired para-isomer (1-butyl-4-methyl-benzene) over the ortho-isomer is a critical challenge. The para-product is often thermodynamically more stable and sterically less hindered. The choice of catalyst, alkylating agent, and reaction conditions significantly influences the isomer distribution. rsc.org For example, bulkier catalysts can favor the formation of the para-isomer due to steric constraints within the catalyst's active sites. researchgate.netrsc.org

To overcome the environmental and practical issues associated with traditional homogeneous catalysts like AlCl₃ and HF (corrosion, handling, and disposal), significant research has focused on solid acid catalysts. researchgate.net These heterogeneous catalysts are easily separated from the reaction mixture, can be regenerated, and often offer improved selectivity. nih.gov

Common heterogeneous catalysts for toluene butylation include:

Zeolites : These microporous aluminosilicates, such as H-Y, H-Beta, H-ZSM-5, and MCM-41, are widely used. researchgate.netacademie-sciences.fr Their well-defined pore structures can impart shape-selectivity, favoring the formation of the less bulky para-isomer. researchgate.netrsc.org For instance, modifying H-Beta zeolite with Fe₂O₃ was found to narrow the catalyst's pores, which preferentially allows the diffusion of p-tert-butyltoluene (with a smaller kinetic diameter) over the meta-isomer, thus increasing para-selectivity. researchgate.netrsc.org

Clays : Modified clays, such as Fe-bentonite, have demonstrated high activity and selectivity in alkylation reactions. begellhouse.com

Supported Acids : Acids like phosphoric acid or heteropolyacids supported on materials like silica (B1680970) (MCM-41) or zirconia also serve as effective and reusable catalysts. researchgate.nettubitak.gov.trscilit.com A study using H₃PO₄/MCM-41 for the vapor-phase alkylation of toluene with tert-butanol showed high selectivity towards the para-alkylated product. tubitak.gov.tr

The table below summarizes the performance of various heterogeneous catalysts in the alkylation of toluene with tert-butanol.

| Catalyst | Toluene Conversion (%) | p-tert-Butyltoluene Selectivity (%) | Temperature (°C) | Reference |

| Fe₂O₃ (20%)/Hβ | 54.7 | 81.5 | 190 | researchgate.netrsc.org |

| 5% La₂O₃-modified HY | 32.4 | ~82 | 200 | researchgate.net |

| H-MOR | - | ~90 | - | researchgate.net |

| Fe-bentonite | 100 (TBA Conversion) | 81 | 80 | begellhouse.com |

| H₃PO₄/MCM-41 | ~65 (TBA Conversion) | >95 | 210 | tubitak.gov.tr |

This table is interactive. Click on the headers to sort the data.

While heterogeneous systems are gaining prominence, homogeneous catalysis remains relevant, particularly in advanced and tandem reaction systems. youtube.comyoutube.com Traditional Lewis acids like AlCl₃ and Brønsted acids such as H₂SO₄ are effective but are being replaced by more sophisticated systems to improve control and reduce waste. researchgate.net

A notable advancement is the use of organometallic complexes in tandem catalytic reactions. For example, nickel(II) complexes activated with ethylaluminium dichloride can simultaneously catalyze the oligomerization of ethylene (B1197577) into butenes and the subsequent Friedel-Crafts alkylation of toluene (used as the solvent) with the in-situ generated butenes. rsc.orgtandfonline.comresearchgate.net This process directly yields various butyltoluene isomers, including the desired 1-butyl-4-methyl-benzene. This approach combines two separate industrial processes into a single, more efficient step. tandfonline.com

Innovation in reactor technology is crucial for optimizing aromatic alkylation on an industrial scale. mt.com The focus is on improving heat and mass transfer, enhancing catalyst lifetime, and integrating reaction and separation steps.

Fixed-Bed Reactors : Multi-tubular fixed-bed reactors are commonly employed for continuous processes using heterogeneous catalysts. scribd.com These reactors allow for precise temperature control, which is critical for managing the exothermic nature of alkylation and minimizing side reactions. nih.gov

Continuous-Flow Packed-Bed Reactors : For fine chemical synthesis, continuous-flow systems with packed beds of heterogeneous catalysts offer advantages like high throughput, safety, and sustainability. nih.gov

Process Intensification : Modern plant design incorporates process intensification strategies. This includes using heat pump-assisted fractionation to separate the reactor effluent, which can reduce energy consumption and CO₂ emissions. mdpi.com Furthermore, advanced process modeling and simulation are used to optimize operating conditions, such as temperature and pressure, to maximize the yield and selectivity of the desired product like p-xylene, a compound structurally related to p-butyltoluene. acs.org High-throughput screening technologies are also accelerating the discovery and optimization of new catalysts for these processes. hte-company.com

Functional Group Interconversion Strategies

Once Benzene (B151609), 1-butyl-4-methyl- is synthesized, its derivatives can be prepared through various functional group interconversions. A key strategy involves leveraging the unique reactivity of the benzylic position.

The benzylic position—the carbon atom of the butyl group attached directly to the benzene ring—exhibits enhanced reactivity. wikipedia.org The C-H bonds at this position are significantly weaker than other C-H bonds in the molecule, making them susceptible to free radical substitution. msu.edulibretexts.orgmsu.edu

This reactivity is exploited in side-chain halogenation. For example, the radical bromination of 1-butyl-4-methyl-benzene, typically using N-bromosuccinimide (NBS) with a radical initiator, selectively introduces a bromine atom at the benzylic position to form 1-(1-bromo-butyl)-4-methyl-benzene. themasterchemistry.com This selectivity arises because the intermediate benzylic radical is stabilized by resonance with the adjacent aromatic ring. wikipedia.orgvaia.com

The resulting benzylic halides are valuable intermediates due to their high reactivity in nucleophilic substitution reactions (both SN1 and SN2 mechanisms). libretexts.orgthemasterchemistry.com The halogen can be readily displaced by a wide range of nucleophiles, allowing for the synthesis of a diverse array of derivatives. This pathway provides a versatile method for introducing functional groups such as hydroxyl (-OH), cyano (-CN), or amino (-NH₂) onto the alkyl side-chain of Benzene, 1-butyl-4-methyl-. themasterchemistry.com

Oxidative Transformations of Alkyl Aromatic Moieties

The transformation of alkyl aromatic compounds through oxidative processes is a cornerstone of synthetic chemistry, enabling the introduction of functional groups or the modification of existing ones. Research in this area has explored various catalytic systems to achieve desired selectivity and efficiency.

One approach involves the direct functionalization of the aromatic ring. For instance, the chlorosulfonation of 4-t-butylanisole has been reported as a step in the synthesis of 2-hydroxybenzenesulfonamide. scispace.com This reaction is followed by the removal of the t-butyl and O-methyl groups using aluminium chloride, demonstrating a method to introduce a sulfonamide group, a moiety that can be considered an outcome of an oxidative process on the aromatic core. scispace.com

Synergistic catalytic systems have also been developed for oxidative transformations. A dual Brønsted/Lewis acid catalysis, using an iron catalyst and a protic acid, promotes the site-selective tert-butylation of electron-rich arenes with di-tert-butylperoxide. chemrxiv.orgrsc.org This method has been successfully applied to anisole (B1667542), converting it to 4-tert-butylanisole (B1294814) in a 73% yield. chemrxiv.orgrsc.org The reaction mechanism is distinct from traditional Friedel-Crafts alkylations and highlights the use of an oxidative reagent to generate the alkylating species. chemrxiv.org

| Transformation | Substrate | Reagents/Catalyst | Product | Yield |

| Chlorosulfonation | 4-t-butylanisole | Chlorosulfonic acid, Aluminium chloride | 2-hydroxybenzenesulfonamide | - |

| tert-Butylation | Anisole | di-tert-butylperoxide, FeCl₃, HCl | 4-tert-butylanisole | 73% chemrxiv.orgrsc.org |

Reductive Conversions and Hydrogenation Studies

Reductive processes, including the cleavage of ether linkages and hydrogenation of the aromatic ring, are fundamental transformations for modifying alkyl aromatic compounds. evonik.comlibretexts.org Hydrogenation is a chemical reaction that typically involves the addition of hydrogen atoms across double bonds in the presence of a catalyst, leading to saturated compounds. evonik.comlibretexts.org

A notable reductive conversion is the nickel-catalyzed cleavage of the C–O bonds in aryl ethers, which proceeds without an external reductant. nih.gov In this system, the alkoxy group of the substrate itself serves as an internal reductant. nih.gov This methodology has been applied to anisole derivatives, although 4-tert-butylanisole was found to be significantly less reactive under these specific conditions. nih.gov The reaction demonstrates unique chemoselectivity, allowing for the reduction of an alkoxy group in the presence of other functional groups like alkenes and ketones. nih.gov

The development of nickel-based catalysts for the reductive cleavage of aryl alkyl ethers has provided an alternative to traditional methods. rsc.org These reactions can convert aryl ethers into the corresponding parent arenes. rsc.org The efficiency of this transformation is influenced by the choice of ligand and the nature of the ether group. nih.govrsc.org For example, replacing a methoxy (B1213986) group with an ethoxy group has been shown to improve the efficiency of the catalysis. nih.gov

| Reaction | Substrate | Catalyst System | Key Feature |

| Reductive Cleavage | Aryl Alkyl Ethers | Nickel/NHC Ligand | No external reductant required nih.gov |

| Reductive Cleavage | Aryl Alkyl Ethers | Nickel catalyst | Converts ethers to parent arenes rsc.org |

| Hydrogenation | Alkenes | Platinum, Palladium, or Nickel | Saturation of double bonds evonik.comlibretexts.org |

Green Chemistry Principles in Benzene, 1-butyl-4-methyl- Synthesis

The application of green chemistry principles to the synthesis of alkylated aromatics aims to reduce environmental impact by employing strategies such as solvent-free systems, recyclable catalysts, and phase-transfer catalysis.

Solvent-Free Reaction Systems

Performing reactions without a solvent minimizes waste and can lead to cleaner, more efficient processes. The alkylation of 4-methoxyphenol (B1676288) with MTBE (methyl tert-butyl ether) to produce butylated hydroxy anisoles has been successfully carried out without a solvent. researchgate.net This approach is highlighted as a "greener" process. researchgate.net In some cases, solvent-free reactions have been shown to provide higher yields compared to those using organic solvents. researchgate.net For example, a solvent-free method for synthesizing N-aryl and N-alkylsulfonamides has been described as mild and chemoselective. scispace.com Similarly, the acylation of heteroatoms has been achieved with high efficiency using bismuth oxide perchlorate (B79767) as a catalyst under solvent-free conditions. molaid.com

Recyclable Catalytic Systems

The development of recyclable catalysts is a key aspect of sustainable chemistry, as it reduces costs and waste associated with catalyst consumption. nih.gov

Several strategies for catalyst recycling have been explored:

Electrochemical Recycling : A redox-mediated electrochemical approach has been proposed for recycling homogeneous catalysts. nih.gov This method uses metallopolymer-functionalized electrodes to bind and release catalysts like those based on platinum and palladium, allowing them to be recovered and reused with full catalytic activity. nih.gov

Catalysts from Recycled Metals : New automotive catalysts have been successfully prepared using platinum group metals (PGMs) recovered from secondary sources. mdpi.com These catalysts, synthesized from recycled metal nitrate (B79036) solutions, have shown comparable performance to those made from commercial metal precursors. mdpi.com

Supported Catalysts : A reusable Fe-Al0.66DTP/MCF catalyst has been developed for the cascade synthesis of the drug butamben, demonstrating its stability over multiple catalytic cycles. researchgate.net Another approach involves using a recyclable, highly dispersed Ni/SiO₂ catalyst prepared by atomic layer deposition. researchgate.net

Recyclable Homogeneous Systems : In the realm of cross-coupling reactions, which are vital for synthesizing many alkylated aromatics, recyclable palladium catalysts have been developed. d-nb.info By using sulfonated phosphine (B1218219) ligands, the catalyst can be retained in a green solvent blend and recycled for multiple runs of Heck-Cassar-Sonogashira reactions. d-nb.info

Reductive Recycle Strategy : A reductive recycle strategy has been employed to conveniently prepare sterically hindered trisamidomolybdenum(VI) propylidyne complexes, which are precursors to active alkyne metathesis catalysts. researchgate.net

Phase Transfer Catalysis in Synthetic Routes

Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, such as an aqueous and an organic phase. acenet.educrdeepjournal.orgwikipedia.org This method enhances reaction rates and yields, often eliminating the need for harsh or expensive solvents. crdeepjournal.org

The mechanism of PTC typically involves a catalyst, such as a quaternary ammonium (B1175870) or phosphonium (B103445) salt, which is soluble in the organic phase. acenet.eduwikipedia.org This catalyst forms an ion pair with a reactant anion from the aqueous phase, transporting it into the organic phase where it can react with the substrate. crdeepjournal.org The catalyst then returns to the aqueous phase to repeat the cycle. acenet.edu

PTC is particularly effective for Sₙ2-type reactions, including C-alkylations, which are directly relevant to the synthesis of compounds like Benzene, 1-butyl-4-methyl-. crdeepjournal.org Commercially important phase-transfer catalysts include benzyltriethylammonium chloride and various methyltricaprylammonium and methyltributylammonium chlorides. wikipedia.org The choice of catalyst, solvent, reactant concentration, and stirring rate are all critical factors that influence the efficiency of a PTC reaction. acenet.edu The use of tetra-n-butylammonium bromide as a phase-transfer catalyst has been documented in synthetic procedures. rsc.org

| Green Chemistry Principle | Methodology | Example/Application |

| Solvent-Free Reactions | Alkylation without solvent | Synthesis of butylated hydroxy anisoles from 4-methoxyphenol and MTBE researchgate.net |

| Recyclable Catalysts | Electrochemical recycling | Recovery of homogeneous platinum and palladium catalysts nih.gov |

| Recyclable Catalysts | Supported catalysts | Reusable Fe-Al0.66DTP/MCF catalyst for cascade synthesis researchgate.net |

| Phase-Transfer Catalysis | Facilitating inter-phase reactions | C-alkylation reactions using quaternary ammonium salt catalysts crdeepjournal.orgwikipedia.org |

Applications in Advanced Organic Synthesis and Materials Science

Intermediate in Complex Organic Molecule Synthesis

p-tert-Butyltoluene is a key starting material in the synthesis of a variety of complex organic molecules. Its applications span the pharmaceutical, dye, and plastics industries. ontosight.ailookchem.com The compound's structure allows for selective chemical transformations, enabling its incorporation into larger, more intricate molecular architectures. For instance, it serves as an intermediate in the production of certain pesticides, highlighting its role in the agrochemical sector. lookchem.com The synthesis of specialized chemicals often relies on the initial functionalization of p-tert-butyltoluene to introduce reactive sites for subsequent reactions.

Precursor for Functionalized Aromatic Compounds

A primary application of p-tert-butyltoluene is as a precursor for the synthesis of functionalized aromatic compounds. Through various chemical reactions, the basic structure of p-tert-butyltoluene can be modified to include different functional groups, leading to compounds with specific properties and applications.

One of the most significant transformations is its oxidation. The catalytic oxidation of p-tert-butyltoluene is a commercially important process for producing 4-tert-butylbenzaldehyde (B1265539) and 4-tert-butylbenzoic acid. researchgate.netresearchgate.net 4-tert-butylbenzaldehyde is a valuable intermediate, particularly in the fragrance industry. researchgate.net The oxidation can be achieved using various catalytic systems, including those based on cobalt and titanium. researchgate.netresearchgate.net For example, cobalt-modified aluminophosphate (APO-5) zeolites have been shown to catalyze the selective oxidation of p-tert-butyltoluene to 4-tert-butylbenzaldehyde with high selectivity. researchgate.net

Another important functionalization reaction is nitration. The nitration of p-tert-butyltoluene, typically using a mixture of nitric acid and sulfuric acid, yields 4-tert-butyl-2-nitrotoluene. This reaction's regioselectivity is influenced by the steric hindrance of the tert-butyl group. The resulting nitro compound is a valuable intermediate for further synthetic transformations, such as the reduction of the nitro group to an amine, opening pathways to a variety of other derivatives.

The following table summarizes key functionalized aromatic compounds derived from p-tert-butyltoluene and their applications:

| Precursor | Derivative | Application |

| p-tert-Butyltoluene | 4-tert-Butylbenzaldehyde | Fragrance Intermediate researchgate.net |

| p-tert-Butyltoluene | 4-tert-Butylbenzoic Acid | Production of unsaturated polyesters and alkyd resins ospar.orgvinatiorganics.com |

| p-tert-Butyltoluene | 4-tert-Butyl-2-nitrotoluene | Intermediate in chemical synthesis |

Role in Polymer and Advanced Material Preparation

p-tert-Butyltoluene plays a significant role as a raw material in the preparation of polymers and other advanced materials. ontosight.aiospar.org Its primary use in this context is in the production of p-tert-butylbenzoic acid, which is then utilized in the manufacture of unsaturated polyesters and alkyd resins. ospar.org These resins are widely used in coatings, adhesives, and composites. lookchem.com

The incorporation of the tert-butyl group can impart desirable properties to the resulting polymers, such as improved solubility and thermal stability. While p-tert-butyltoluene itself is not typically directly polymerized, its derivatives are key components in polymerization processes. For instance, derivatives of p-tert-butylbenzoic acid are used to create PVC heat stabilizers. vinatiorganics.com

Development of Novel Derivatives for Specific Applications

The chemical versatility of p-tert-butyltoluene allows for the development of novel derivatives with tailored properties for specific applications. Researchers have explored various modifications of the p-tert-butyltoluene scaffold to create new molecules with unique functionalities.

An example of such a derivative is 2,3,6-Trichloro-4-tert-butyltoluene (2,3,6-TTBT). ontosight.ai This chlorinated derivative has been investigated for its potential use as a chemical intermediate in the synthesis of pharmaceuticals and agrochemicals. ontosight.ai The addition of chlorine atoms to the aromatic ring significantly alters the electronic and physical properties of the molecule, leading to different reactivity and potential applications. ontosight.ai

The development of such derivatives often involves multi-step synthetic pathways where p-tert-butyltoluene serves as the initial building block. These synthetic efforts aim to produce compounds with enhanced performance characteristics for use in areas ranging from materials science to medicinal chemistry.

Computational and Theoretical Studies in Alkylbenzene Chemistry

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations are fundamental tools for elucidating the electronic structure and intrinsic properties of molecules. For Benzene (B151609), 1-butyl-4-methyl-, these calculations can predict a range of properties that govern its reactivity and physical characteristics. While specific quantum chemical studies exclusively focused on Benzene, 1-butyl-4-methyl- are not extensively available in publicly accessible literature, the methodologies are well-established.

Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed to optimize the molecular geometry and calculate electronic properties. For instance, calculations at the B3LYP/6-311++G(d,p) level of theory can provide accurate predictions of bond lengths, bond angles, and dihedral angles.

Key molecular properties that can be determined through these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and stability. A smaller gap generally suggests higher reactivity. Furthermore, the molecular electrostatic potential (MEP) can be mapped to visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack.

Table 1: Calculated Physicochemical Properties of Benzene, 1-butyl-4-methyl-

| Property | Value | Unit | Source |

| Molecular Weight | 148.24 | g/mol | researchgate.net |

| Standard Gibbs free energy of formation | 144.52 | kJ/mol | researchgate.net |

| Ideal gas heat capacity (Cp,gas) | Data not available | J/mol·K | |

| Enthalpy of formation at standard conditions (ΔfH°gas) | Data not available | kJ/mol | |

| Ionization Energy | Data not available | eV |

Note: This table presents available calculated data. More detailed quantum chemical calculations would be required to populate fields such as HOMO-LUMO energies and Mulliken charges.

Molecular Dynamics Simulations for Reaction Pathways

Molecular dynamics (MD) simulations offer a powerful approach to study the time-dependent behavior of molecular systems, including the elucidation of reaction pathways. By simulating the motion of atoms and molecules over time, MD can provide a detailed picture of the conformational changes and energy landscapes involved in chemical reactions.

For Benzene, 1-butyl-4-methyl-, MD simulations could be particularly valuable in understanding its oxidation reactions. For example, the anodic oxidation of 4-butyltoluene to produce 4-tert-butylbenzaldehyde (B1265539) dimethyl acetal (B89532) is a known industrial process. researchgate.netresearchgate.net MD simulations, potentially combined with quantum mechanics (QM/MM methods), could be used to model the interaction of the alkylbenzene with the electrode surface and the solvent, track the formation of intermediates, and determine the most favorable reaction pathways.

Accelerated MD techniques can be employed to efficiently sample rare events, such as bond breaking and formation, making it feasible to study complex reaction networks within computationally accessible timescales. Such simulations would involve defining a simulation box containing the reactants (Benzene, 1-butyl-4-methyl-, oxidizing agents) and solvent molecules, and then applying a suitable force field to describe the interatomic interactions. The trajectories generated from these simulations can then be analyzed to identify key reaction steps and transition states.

Despite the potential of these methods, specific studies employing molecular dynamics simulations to investigate the reaction pathways of Benzene, 1-butyl-4-methyl- are not readily found in the reviewed scientific literature.

Structure-Activity Relationship (SAR) Modeling for Chemical Behavior

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are predictive tools used to correlate the chemical structure of a compound with its biological activity or chemical behavior. These models are built by establishing a mathematical relationship between a set of molecular descriptors and an observed activity.

Molecular descriptors can be categorized as constitutional, topological, geometrical, and electronic. For a molecule like Benzene, 1-butyl-4-methyl-, these descriptors would include its molecular weight, logP (octanol-water partition coefficient), and quantum chemically calculated parameters like HOMO/LUMO energies.

While SAR models are widely used in fields like drug discovery and toxicology, specific SAR or QSAR models detailing the chemical behavior of Benzene, 1-butyl-4-methyl- are not prominently featured in the existing literature. However, general SAR principles for alkylbenzenes have been explored in other contexts, such as their sensory irritation effects. The development of a QSAR model for a specific behavior of Benzene, 1-butyl-4-methyl- would require a dataset of structurally related compounds with measured activity data. The model would then be developed using statistical methods like multiple linear regression or machine learning algorithms to establish a predictive equation.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the carbon-hydrogen framework of Benzene (B151609), 1-butyl-4-methyl-. The symmetry of this para-disubstituted benzene simplifies the aromatic region of the spectrum.

¹H NMR Spectroscopy: The proton NMR spectrum is predicted to show distinct signals for the aromatic protons, the butyl chain protons, and the methyl group protons. Due to the para-substitution, the aromatic protons will appear as a characteristic AA'BB' system, which is often simplified to two doublets. libretexts.org The protons of the butyl group will exhibit predictable multiplicities based on coupling with adjacent protons. chemicalbook.com

¹³C NMR Spectroscopy: The carbon NMR spectrum will reflect the molecule's symmetry, showing a reduced number of signals for the aromatic carbons. Four signals are expected for the benzene ring (two for the substituted carbons and two for the unsubstituted carbons) and four signals for the butyl group, plus one for the methyl group.

The following table summarizes the predicted chemical shifts and multiplicities for the ¹H and ¹³C NMR spectra.

| ¹H NMR | ¹³C NMR | |||

| Assignment | Predicted δ (ppm) | Multiplicity | Assignment | Predicted δ (ppm) |

| Aromatic (2H) | ~7.10 | Doublet | Aromatic C (quaternary) | ~139-142 |

| Aromatic (2H) | ~7.00 | Doublet | Aromatic C (quaternary) | ~134-136 |

| Benzylic CH₂ | ~2.55 | Triplet | Aromatic CH | ~128-130 |

| Ar-CH₃ | ~2.30 | Singlet | Aromatic CH | ~127-129 |

| -CH₂- | ~1.55 | Multiplet | Benzylic CH₂ | ~35 |

| -CH₂- | ~1.35 | Multiplet | -CH₂- | ~34 |

| Terminal CH₃ | ~0.90 | Triplet | Ar-CH₃ | ~21 |

| Terminal CH₃ | ~14 | |||

| -CH₂- | ~22 |

Note: Predicted values are based on established NMR principles and data for structurally similar compounds. Actual experimental values may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) for Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of Benzene, 1-butyl-4-methyl-, confirming its elemental composition and structural features. The molecular weight of this compound is 148.24 g/mol . nist.govepa.gov

Upon electron ionization (EI), the molecule is expected to form a molecular ion (M⁺) at a mass-to-charge ratio (m/z) of 148. The primary fragmentation pathway for alkylbenzenes is the benzylic cleavage, which is the breaking of the bond beta to the aromatic ring. This results in the formation of a stable tropylium (B1234903) or benzyl (B1604629) cation. For Benzene, 1-butyl-4-methyl-, the most significant fragmentation is the loss of a propyl radical (•CH₂CH₂CH₃) from the molecular ion, leading to a base peak at m/z 105. chemicalbook.com Another possible, though less favorable, cleavage is the loss of a methyl radical to give a fragment at m/z 133.

The table below details the expected major ions in the mass spectrum.

| m/z | Proposed Fragment Ion | Formula | Notes |

| 148 | Molecular Ion | [C₁₁H₁₆]⁺ | Represents the intact molecule. |

| 105 | Benzylic cleavage product | [C₈H₉]⁺ | Expected to be the base peak. |

| 91 | Tropylium ion | [C₇H₇]⁺ | Common fragment in alkylbenzenes. |

| 77 | Phenyl cation | [C₆H₅]⁺ | Indicates the benzene ring. |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in Benzene, 1-butyl-4-methyl-. The spectra are characterized by vibrations of the aromatic ring and the alkyl substituents.

Key expected absorption bands in the IR spectrum include:

Aromatic C-H Stretch: A weak to medium band appearing just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹). libretexts.orgdocbrown.info

Aliphatic C-H Stretch: Medium to strong bands appearing just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) from the butyl and methyl groups. docbrown.info

Aromatic C=C Stretch (Ring Modes): Two to three bands of variable intensity in the 1450-1620 cm⁻¹ region. libretexts.orgspectroscopyonline.com

C-H Out-of-Plane Bending: A strong band in the 800-840 cm⁻¹ region, which is highly characteristic of 1,4- (para) disubstitution on a benzene ring. spectroscopyonline.com

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the benzene ring.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H Stretch | 2960 - 2850 | Strong |

| Aromatic C=C Ring Stretch | 1620 - 1450 | Medium to Weak |

| Aliphatic C-H Bend | 1470 - 1370 | Medium |

| Aromatic C-H Out-of-Plane Bend (para) | 840 - 800 | Strong |

Chromatographic Techniques for Separation and Purity Profiling

Chromatographic methods, particularly Gas Chromatography (GC), are essential for separating Benzene, 1-butyl-4-methyl- from isomers or impurities and for assessing its purity.

Gas Chromatography (GC): Due to its volatility, GC is the preferred method for analyzing this compound. The NIST Chemistry WebBook provides retention index (RI) data for Benzene, 1-methyl-4-butyl on a non-polar OV-101 capillary column. nist.gov The retention index is a standardized measure of a compound's retention time, which aids in its identification.

High-Performance Liquid Chromatography (HPLC) could also be employed, likely using a reverse-phase column (e.g., C18) with a mobile phase such as a mixture of acetonitrile (B52724) and water. sielc.com

The following table presents published GC data.

| Column Type | Active Phase | Temperature Program | Retention Index (I) | Reference |

| Capillary | OV-101 | 80°C to 190°C at 1 K/min | 1146 | Matisová, et al., 1989 nist.gov |

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray Diffraction (XRD) is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This analysis provides definitive information on bond lengths, bond angles, and crystal packing.

Currently, there is no publicly available single-crystal X-ray diffraction data for Benzene, 1-butyl-4-methyl-. The compound is a liquid at standard temperature and pressure, which would necessitate low-temperature crystallization and data collection to perform such an analysis. General XRD studies on liquid benzene derivatives have confirmed the flat nature of the benzene ring. aps.org Should a crystalline structure be determined in the future, it would provide the most accurate model of its solid-state conformation.

Q & A

Q. What are the recommended synthetic routes for preparing 1-butyl-4-methylbenzene in a laboratory setting?

The compound is typically synthesized via Friedel-Crafts alkylation , where toluene reacts with 1-chlorobutane in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key steps include:

- Catalyst activation : Pre-dry AlCl₃ to avoid hydrolysis.

- Reaction monitoring : Use TLC or GC-MS to track alkylation progress.

- Workup : Quench the reaction with ice-cold water, followed by extraction with dichloromethane and drying over MgSO₄. This method leverages the directing effect of the methyl group on toluene, favoring para-substitution .

Q. How can 1-butyl-4-methylbenzene be purified to >95% purity for spectroscopic analysis?

Post-synthesis purification involves:

- Fractional distillation : Isolate the product using a vacuum distillation setup (boiling point ~200–210°C at reduced pressure).

- Column chromatography : Use silica gel with a hexane/ethyl acetate gradient (99:1) to remove residual alkyl halides or isomers.

- Analytical validation : Confirm purity via ¹H/¹³C NMR (e.g., para-substitution patterns: singlet for methyl, multiplet for butyl chain) and GC-MS (m/z 148 for molecular ion) .

Q. What spectroscopic techniques are critical for characterizing 1-butyl-4-methylbenzene?

- NMR :

- ¹H NMR : Methyl group (δ 2.3 ppm, singlet), butyl chain (δ 0.9–1.6 ppm, multiplet), aromatic protons (δ 6.8–7.2 ppm, doublet for para-substitution).

- ¹³C NMR : Methyl carbon (δ 21 ppm), quaternary aromatic carbon (δ 138 ppm).

Advanced Research Questions

Q. How can regioselectivity challenges in electrophilic substitution reactions of 1-butyl-4-methylbenzene be addressed?

The methyl and butyl groups are both ortho/para-directing , but steric hindrance from the bulky butyl chain favors para-substitution . To optimize regioselectivity:

Q. How can thermochemical data (e.g., ΔfH°gas) inform reaction optimization for derivatives of 1-butyl-4-methylbenzene?

Thermochemical parameters from NIST Chemistry WebBook (e.g., enthalpy of formation, ΔfH°gas = 45.2 kJ/mol) enable:

- Reaction feasibility assessment : Calculate ΔrG° for proposed syntheses (e.g., sulfonation, halogenation).

- Solvent selection : Use Hansen solubility parameters to match polarity with reaction intermediates.

- Thermal stability : Predict decomposition thresholds during high-temperature reactions (e.g., catalytic cracking) .

Q. How should researchers resolve contradictions in reported yields for 1-butyl-4-methylbenzene oxidation studies?

Discrepancies may arise from solvent effects or catalyst deactivation . Mitigation strategies include:

Q. What role do solvent clusters play in the photochemical behavior of 1-butyl-4-methylbenzene?

Studies on benzene-water-methanol clusters (via supersonic jet ionization at 259.3 nm) reveal:

- Polarization effects : A single water molecule enhances methanol clustering via dipole interactions.

- Laser ionization specificity : Selective detection of benzene-dominated clusters avoids interference from self-aggregated solvents.

- Applications : Design solvent systems for photochemical reactions by tuning cluster stability .

Methodological Notes

- Safety : Waste must be stored separately and processed by certified handlers due to potential environmental toxicity .

- Data validation : Cross-reference thermochemical properties with NIST Standard Reference Data to ensure accuracy .

- Advanced tools : Combine experimental data with computational models (e.g., VSEPR, DFT) for mechanistic insights .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.